molecular formula C12H13FN2S B8319178 6-Fluoro-3-(4-piperidinyl)-1,2-benzisothiazole

6-Fluoro-3-(4-piperidinyl)-1,2-benzisothiazole

Cat. No. B8319178
M. Wt: 236.31 g/mol
InChI Key: NPIPDFQZQCZATJ-UHFFFAOYSA-N
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Patent
US07125903B1

Procedure details

Reflux a solution of 4-(6-fluoro-1,2-benzisothiazol-3-yl)-1-piperidinecarboxaldehyde (Tetrahedron Lett., 1993, 34, 6525–6528, 12 g, 0.045 mol), 3N hydrochloric acid and ethanol (100 mL) for 3 hours. Stir at ambient temperature for 16 hours, add water and stir with ice bath chilling while adding sodium hydroxide solution until the mixture was basic. Extract with ethyl acetate, wash the extract with water, dry (MgSO4), filter and concentrate the filtrate to afford an oil which solidified on standing to afford 6-fluoro-3-(4-piperidinyl)-1,2-benzisothiazole (9.2 g). React 6-fluoro-3-(4-piperidinyl)-1,2-benzisothiazole under conditions as described for Example 11 to afford the title compound (0.25 g, 61% yield), LC/MS (APCI) m/e 510 (MH+), retention time 4.38 min.
Name
4-(6-fluoro-1,2-benzisothiazol-3-yl)-1-piperidinecarboxaldehyde
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6]([CH:9]3[CH2:14][CH2:13][N:12](C=O)[CH2:11][CH2:10]3)=[N:7][S:8][C:4]=2[CH:3]=1.Cl.C(O)C.[OH-].[Na+]>O>[F:1][C:2]1[CH:18]=[CH:17][C:5]2[C:6]([CH:9]3[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]3)=[N:7][S:8][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
4-(6-fluoro-1,2-benzisothiazol-3-yl)-1-piperidinecarboxaldehyde
Quantity
12 g
Type
reactant
Smiles
FC1=CC2=C(C(=NS2)C2CCN(CC2)C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir with ice bath
TEMPERATURE
Type
TEMPERATURE
Details
chilling
EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate
WASH
Type
WASH
Details
wash the
EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
to afford an oil which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC2=C(C(=NS2)C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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